molecular formula C15H12F9O6Rh B12845801 Tris(1,1,1-trifluoro-2,4-pentanedionato-I masculineO2,I masculineO4)rhodium CAS No. 14652-54-1

Tris(1,1,1-trifluoro-2,4-pentanedionato-I masculineO2,I masculineO4)rhodium

Cat. No.: B12845801
CAS No.: 14652-54-1
M. Wt: 562.14 g/mol
InChI Key: XTDCZFATKSCFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium trifluoropentanedionate is a coordination compound of rhodium, a transition metal known for its catalytic properties. This compound is often used in various chemical reactions and industrial processes due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium trifluoropentanedionate can be synthesized through the reaction of rhodium chloride with trifluoropentanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of rhodium trifluoropentanedionate involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: Rhodium trifluoropentanedionate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Rhodium trifluoropentanedionate can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various ligands such as phosphines, amines; reactions often conducted in organic solvents under controlled temperatures.

Major Products:

    Oxidation: Formation of rhodium oxides or higher oxidation state complexes.

    Reduction: Formation of lower oxidation state rhodium complexes.

    Substitution: Formation of new rhodium complexes with different ligands.

Scientific Research Applications

Rhodium trifluoropentanedionate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cycloaddition reactions.

    Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a catalyst in petrochemical processes.

Mechanism of Action

The mechanism by which rhodium trifluoropentanedionate exerts its effects involves coordination with various substrates, facilitating chemical transformations. The rhodium center acts as a catalytic site, enabling the activation and conversion of reactants into products. Molecular targets include organic molecules, where the rhodium complex can facilitate bond formation or cleavage through its catalytic activity.

Comparison with Similar Compounds

    Rhodium acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand structure.

    Rhodium chloride: A simpler rhodium compound used in various catalytic applications.

    Rhodium carbonyl complexes: Known for their use in hydroformylation reactions.

Uniqueness: Rhodium trifluoropentanedionate is unique due to its trifluoropentanedionate ligand, which imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in certain catalytic processes compared to other rhodium complexes.

Properties

CAS No.

14652-54-1

Molecular Formula

C15H12F9O6Rh

Molecular Weight

562.14 g/mol

IUPAC Name

rhodium(3+);1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/3C5H4F3O2.Rh/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3

InChI Key

XTDCZFATKSCFJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Rh+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.